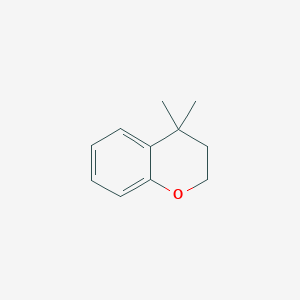

4,4-Dimethylchroman

描述

Structure

3D Structure

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOJLZIGCQKKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311752 | |

| Record name | 4,4-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40614-27-5 | |

| Record name | NSC245127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Dimethylchroman and Its Derivatives

Direct Annulation and Cyclization Strategies for Chroman Ring Formation

The formation of the chroman ring is a critical step in the synthesis of 4,4-dimethylchroman. Various strategies have been developed to construct this bicyclic system, ranging from classical acid-catalyzed reactions to modern radical-mediated cyclizations.

Acid-Catalyzed Cyclocondensation Reactions with Resorcinol (B1680541) and Unsaturated Ketones

Acid-catalyzed cyclocondensation reactions represent a classical and straightforward approach to the synthesis of chroman derivatives. The reaction of phenols with α,β-unsaturated ketones in the presence of an acid catalyst can lead to the formation of the chroman ring.

In a notable study, the acid-catalyzed reaction of resorcinol with various α,β-unsaturated ketones was investigated. nih.govacs.orgcapes.gov.br The reaction of resorcinol with 4-methyl-3-penten-2-one (mesityl oxide) in the presence of an acid catalyst yielded 4-(3,4-dihydro-7-hydroxy-2,4,4-trimethyl-2H-1-benzopyran-2-yl)-1,3-benzenediol in a high yield of 91%. nih.govacs.org This product contains the core this compound structure. Similarly, the reaction of resorcinol with 2,6-dimethyl-2,5-heptadien-4-one (B156642) (phorone) resulted in the formation of (C₂-symmetric) 2,2'-spirobi(7-hydroxy-4,4-dimethylchroman) in an 85% yield. nih.govacs.org These reactions demonstrate the feasibility of constructing the this compound skeleton through this methodology.

The synthesis of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols and 3,3-dimethylacrylic acid in the presence of methanesulfonic acid and phosphorus pentoxide has also been reported, proceeding via a Friedel-Crafts acylation followed by cyclization. arkat-usa.org The reaction of phenols with isoprene (B109036), catalyzed by nickelocene (B73246) and phenylmagnesium bromide, has been shown to yield 2,2-dimethylchroman (B156738) among other products. researchgate.net Furthermore, the use of solid acid catalysts like Amberlyst® 15 has been explored for the condensation of phenols with isoprene to afford 2,2-dimethylchromans in improved yields and with better positional selectivity. mdpi.com

Table 1: Acid-Catalyzed Synthesis of this compound Derivatives

| Phenolic Reactant | Unsaturated Reactant | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Resorcinol | 4-Methyl-3-penten-2-one | Acid Catalyst | 4-(3,4-dihydro-7-hydroxy-2,4,4-trimethyl-2H-1-benzopyran-2-yl)-1,3-benzenediol | 91 | nih.govacs.org |

| Resorcinol | 2,6-Dimethyl-2,5-heptadien-4-one | Acid Catalyst | (C₂-symmetric) 2,2'-spirobi(7-hydroxy-4,4-dimethylchroman) | 85 | nih.govacs.org |

| 5-Alkyl-substituted resorcinols | 3,3-Dimethylacrylic acid | Methanesulfonic acid / P₂O₅ | 2,2-Dimethyl-5-hydroxychroman-4-ones and 2,2-dimethyl-7-hydroxychroman-4-ones | - | arkat-usa.org |

| Phenol (B47542) | Isoprene | Nickelocene / Phenylmagnesium bromide | 2,2-Dimethylchroman | - | researchgate.net |

| Various Phenols | Isoprene | Amberlyst® 15 | 2,2-Dimethylchromans | up to 69 | mdpi.com |

Intramolecular Cyclization via Michael Addition

Intramolecular Michael addition is a powerful tool for the formation of cyclic compounds. masterorganicchemistry.com In the context of chroman synthesis, this reaction typically involves the cyclization of a precursor containing a phenolic hydroxyl group and an α,β-unsaturated carbonyl moiety.

While direct examples for the synthesis of this compound via intramolecular Michael addition are not extensively reported, the synthesis of related chroman-4-ones through this pathway is well-established. For instance, a two-step synthesis of 4-chromanones involves the Michael addition of phenols to acrylonitrile, followed by an acid-catalyzed intramolecular Houben-Hoesch reaction of the resulting 3-aryloxypropanenitriles. researchgate.net Another approach involves the photochemical rearrangement of aryl 3-methyl-2-butenoate esters, which, in polar protic solvents, can undergo an intramolecular oxa-Michael addition of the photochemically generated ortho-acylphenol to form 2,2-dimethylchroman-4-one (B181875) derivatives. conicet.gov.ar The development of a one-pot sequential Michael addition-elimination/palladium-catalyzed Buchwald-Hartwig amination reaction provides an efficient route to quinolin-4(1H)-one derivatives, showcasing the versatility of Michael addition in heterocyclic synthesis. organic-chemistry.org These methodologies for chroman-4-one synthesis could potentially be adapted for the synthesis of this compound by utilizing appropriate precursors with the gem-dimethyl substitution.

Table 2: Intramolecular Michael Addition for Chroman-4-one Synthesis

| Precursor Type | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|

| Phenol and Acrylonitrile | Michael addition followed by intramolecular Houben-Hoesch cyclization | 4-Chromanones | researchgate.net |

| Aryl 3-methyl-2-butenoate esters | Photo-Fries rearrangement followed by intramolecular oxa-Michael addition | 2,2-Dimethylchroman-4-ones | conicet.gov.ar |

| (Z)-β-chlorovinyl aromatic ketones and amines | Michael addition-elimination followed by Pd-catalyzed intramolecular N-arylation | Quinolin-4(1H)-ones | organic-chemistry.org |

Radical Cascade Cyclization Approaches

Radical cascade cyclizations have emerged as a powerful and versatile strategy for the synthesis of complex molecules, including chroman derivatives. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Metal-free radical cyclizations are particularly attractive from an environmental and economic perspective. An efficient approach for the synthesis of carbamoylated chroman-4-ones has been developed through the generation of carbamoyl (B1232498) radicals from oxamic acids under metal-free conditions. mdpi.comnih.gov These radicals subsequently undergo a decarboxylative radical cascade cyclization with 2-(allyloxy)arylaldehydes to afford amide-containing chroman-4-one scaffolds. mdpi.comnih.gov Similarly, a method for synthesizing ester-containing chroman-4-ones via the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions has been reported. mdpi.com These methods highlight the potential of generating radicals from readily available carboxylic acid derivatives for the construction of the chroman-4-one core. Adapting these methods to precursors bearing a gem-dimethyl group on the allyl moiety could provide a viable route to this compound-4-one derivatives, which can then be converted to this compound.

Table 3: Metal-Free Decarboxylative Radical Cascade Cyclization for Chroman-4-one Synthesis

| Radical Precursor | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Oxamic Acids | 2-(Allyloxy)arylaldehydes | Carbamoylated Chroman-4-ones | Metal-free, generation of carbamoyl radicals | mdpi.comnih.gov |

| Oxalates | 2-(Allyloxy)arylaldehydes | Ester-containing Chroman-4-ones | Metal-free, generation of alkoxycarbonyl radicals | mdpi.com |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radicals under mild and controlled conditions. A visible-light-mediated synthesis of 3-alkyl-substituted chroman-4-one derivatives has been developed via the deaminative alkylation of amino acid-derived Katritzky salts and tandem cyclization with o-(allyloxy)arylaldehydes. researchgate.netresearcher.life This approach demonstrates the use of visible light to initiate a radical cascade leading to the formation of the chroman-4-one ring system. Mechanistic studies suggest the formation of electron-donor-acceptor (EDA) complexes between the Katritzky salts and a base is crucial for initiating the reaction. researchgate.netresearcher.life This methodology could potentially be extended to the synthesis of this compound derivatives by employing appropriately substituted starting materials.

Transition metal catalysis, particularly with copper, has been widely used in radical chemistry. A copper-catalyzed difluoroacetylation of 2-(allyloxy)arylaldehydes has been disclosed, leading to the formation of chroman-4-one derivatives via a radical cascade cyclization. researchgate.net While this specific example focuses on difluoroacetylation, copper catalysis is known to facilitate a wide range of radical transformations. The development of copper-catalyzed radical annulation reactions for the synthesis of various difluorinated polycycles and 3,3'-disubstituted oxindoles further underscores the versatility of this approach. nih.gov The application of copper-catalyzed radical annulation to substrates designed to yield the this compound skeleton is a promising area for future research.

Visible-Light-Induced Deaminative Alkylation and Tandem Cyclization

Photochemical Rearrangement Pathways (e.g., Photo-Fries Rearrangement)

Photochemical reactions offer a powerful and often milder alternative to classical thermal methods for inducing complex molecular transformations. The photo-Fries rearrangement, in particular, has been effectively utilized as a key step in the synthesis of chroman-4-ones, which are direct precursors to the this compound scaffold. rsc.org

This synthetic strategy typically begins with aryl 3-methyl-2-butenoate esters. mdpi.com Upon irradiation with ultraviolet light, commonly at a wavelength of 254 nm, these esters undergo a photo-Fries rearrangement. frontiersin.org This process involves the homolytic cleavage of the ester bond, followed by the migration of the resulting acyl group to the ortho position of the phenolic ring, yielding an o-hydroxy phenone intermediate. thieme-connect.com

A significant advancement in this area is the development of a one-pot, two-step reaction sequence that combines the photo-Fries rearrangement with a subsequent base-catalyzed intramolecular oxa-Michael addition. mdpi.comresearchgate.net This tandem process is often performed in a biphasic system, such as cyclohexane (B81311) and aqueous potassium hydroxide (B78521) (KOH), at room temperature. academie-sciences.fr The base facilitates the cyclization of the photochemically generated o-hydroxy phenone, leading directly to the formation of the 2,2-dimethyl-chroman-4-one ring system in good to excellent yields. academie-sciences.fr For instance, the irradiation of phenyl 3-methyl-2-butenoate under these conditions gratifyingly yields 2,2-dimethyl-chroman-4-one quantitatively. mdpi.com

The reaction mechanism is understood to proceed in two distinct, consecutive steps: (i) the photochemical formation of the o-hydroxy ketone rearrangement product, and (ii) the thermal, base-mediated intramolecular cyclization via an oxa-Michael addition. academie-sciences.fr This methodology has been successfully applied to a range of substituted phenyl and heteroaryl esters, demonstrating its generality and high regioselectivity for producing various substituted chroman-4-one derivatives. academie-sciences.fr

| Starting Ester Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl 3-methyl-2-butenoate | UV (254 nm), cyclohexane/10% aq. KOH, RT, 30 min | 2,2-Dimethyl-chroman-4-one | Quantitative | mdpi.com |

| p-Tolyl 3-methyl-2-butenoate | UV (254 nm), cyclohexane/10% aq. KOH, RT, 45 min | 6-Methyl-2,2-dimethyl-chroman-4-one | 95% | academie-sciences.fr |

| p-Methoxyphenyl 3-methyl-2-butenoate | UV (254 nm), cyclohexane/10% aq. KOH, RT, 60 min | 6-Methoxy-2,2-dimethyl-chroman-4-one | 90% | academie-sciences.fr |

| 8-Quinolyl 3-methyl-2-butenoate | UV (254 nm), cyclohexane/10% aq. KOH, RT, 40 min | 7,8-Benzo(h)-2,2-dimethyl-chroman-4-one | Quantitative | academie-sciences.fr |

Hydroarylation Reactions (e.g., Microwave-Assisted)

Hydroarylation reactions provide a direct method for the formation of carbon-carbon bonds by adding an aromatic C-H bond across an unsaturated system. The use of microwave irradiation to assist these reactions has emerged as a green and efficient technique, significantly reducing reaction times and often improving yields compared to conventional heating methods. rasayanjournal.co.inrsc.org

A notable application of this strategy is the synthesis of dihydrocoumarins (chroman-2-ones), which share the core chroman ring system. In one example, a 4-aryl-3,4-dihydrocoumarin derivative was synthesized via a microwave-assisted hydroarylation. iucr.orgresearchgate.net The reaction involved the condensation of 3,5-dimethyl-phenol with 4-methoxycinnamic acid in the presence of trifluoroacetic acid as a solvent and catalyst. iucr.org The mixture was subjected to microwave irradiation (250 W) for just 5 minutes at 333 K to afford the desired 4-(4-methoxyphenyl)-5,7-dimethylchroman-2-one. researchgate.net This rapid, solvent-free approach highlights the advantages of microwave-assisted synthesis in creating chroman derivatives. iucr.org

While direct microwave-assisted hydroarylation of phenols with isoprene to form this compound is not extensively documented, related acid-catalyzed Friedel-Crafts-type couplings are known. For instance, electron-rich phenols react with isoprene using catalytic bismuth(III) triflate (Bi(OTf)₃) to give 2,2-dimethylchroman products. rsc.org The general benefits of microwave assistance, such as accelerated reaction rates and enhanced efficiency, suggest its high potential for optimizing these types of hydroarylation and alkylation reactions for the synthesis of the this compound scaffold. rasayanjournal.co.inacs.org

Multi-Component Reactions (MCRs) for Chroman Scaffold Assembly

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. researchgate.net Several MCR strategies have been developed for the assembly of the chroman and related chromene scaffolds.

One such strategy is a one-pot, three-component cascade reaction that combines electron-rich phenols, 2-nitro 1,3-enynes, and vinyl ketones. thieme-connect.comresearchgate.net This tandem process, promoted by a single squaramide organocatalyst, proceeds through a sequence of [3+3]-annulation and nitro-Michael addition to construct a highly functionalized 3-nitrochroman architecture with excellent control over stereoselectivity. thieme-connect.comresearchgate.net

Another versatile three-component approach involves the reaction of salicylaldehydes, malononitrile, and a third component under catalytic conditions. For example, reacting these with triethyl phosphite (B83602) in the presence of potassium phosphate (B84403) as an inexpensive catalyst yields (2-amino-3-cyano-4H-chromen-4-yl)phosphonic acid diethyl esters at ambient temperature. academie-sciences.fr The reaction is notable for its mild conditions and simple work-up procedure. academie-sciences.fr

The chroman-4-one core itself can be used as a building block in MCRs to generate more complex fused systems. A three-component condensation of a chroman-4-one, an aldehyde, and ethyl 2-cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of chromeno[4,3-b]pyridine derivatives. researchgate.net Similarly, a one-pot, three-component reaction between 2,2-dialkylchroman-4-ones, 2-cyanoacetamide, and various aldehydes can be performed under solventless conditions to produce chromeno[2,3-b]pyridine structures. mdpi.com These examples underscore the power of MCRs to rapidly generate molecular diversity around the core chroman scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Phenol | 2-Nitro 1,3-enyne | Vinyl ketone | Squaramide organocatalyst | 3-Nitrochroman | thieme-connect.comresearchgate.net |

| Salicylaldehyde | Malononitrile | Triethyl phosphite | K₃PO₄, EtOH, RT | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonate | academie-sciences.fr |

| Chroman-4-one | Aldehyde | Ethyl 2-cyanoacetate | Ammonium acetate | Chromeno[4,3-b]pyridine | researchgate.net |

| 2,2-Dialkylchroman-4-one | Aldehyde | 2-Cyanoacetamide | Solventless, 110-150 °C | Chromeno[2,3-b]pyridine | mdpi.com |

Catalytic Synthesis Approaches

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Palladium and nickel catalysts, in particular, have been instrumental in developing novel routes to the this compound framework.

Palladium-catalyzed intramolecular reactions provide a powerful method for ring construction. A significant breakthrough has been the controlled intramolecular nucleophilic addition of aryl bromides to aldehydes, which can selectively yield either 3,3-dimethylchroman-4-ols or 3,3-dimethylchroman-4-ones. The outcome is determined simply by the choice of base or ligand in the reaction system. This method has been used to prepare a variety of new chroman derivatives with conversions up to 91%.

In a related approach, the palladium-catalyzed intramolecular addition of aryl iodides to ketones has been shown to produce bi- and tricyclic compounds with excellent stereoselectivity. acs.org These Barbier-type reactions proceed with low catalyst loading (2–5 mol % Pd(PPh₃)₄) and effectively transfer the relative configuration of the starting material to the cyclized product. acs.org Another strategy involves the Pd(II)-catalyzed intramolecular addition of 1,3-diones to unactivated olefins, which efficiently generates cyclohexanone (B45756) derivatives that can be precursors to chroman systems. researchgate.net This reaction proceeds without a stoichiometric oxidant and demonstrates high regioselectivity. researchgate.net

The use of earth-abundant and less expensive nickel as a catalyst has gained significant traction. Nickel-catalyzed transformations have been developed for the synthesis of alkyl aryl ethers, a reaction that can be adapted for the intramolecular formation of the chroman ring. acs.org One such protocol employs a NiBr₂-bipyridine complex with phenylsilane (B129415) (PhSiH₃) as a reductant to catalyze the C–O cross-coupling of aryl halides with alcohols under thermal conditions. acs.org This system avoids the need for photo- or electrocatalysis and proceeds through a proposed Ni(I)/Ni(III) catalytic cycle. acs.org

Mechanistic studies involving nickel-bipyridine complexes in photoredox catalysis have also pointed to the formation of this compound. In certain reactions, an organonickel intermediate can undergo oxidatively-induced C,O-reductive elimination to yield the this compound product. acs.org These nickel-catalyzed methods represent a promising and more sustainable frontier for the synthesis of the chroman scaffold.

Transition-Metal Catalysis

General Transition-Metal-Mediated Cyclizations

Transition-metal catalysis has become an indispensable tool for the formation of heterocyclic compounds, including the chroman ring system. These methods often offer high efficiency and selectivity under mild reaction conditions.

Palladium-catalyzed reactions are prominent in the synthesis of chroman derivatives. For instance, a palladium-catalyzed intramolecular nucleophilic addition of aryl bromides to aldehydes has been developed to synthesize 3,3-dimethylchroman-4-ols and 3,3-dimethylchroman-4-ones. researchgate.net The selectivity of this reaction can be controlled by the choice of ligand and base, allowing for the preferential formation of either the alcohol or the ketone. researchgate.net Specifically, the use of bis[(2-diphenylphosphino)phenyl] ether (DPE-Phos) as a ligand and tetrabutylammonium (B224687) acetate (TBAAc) as a base favors the formation of 3,3-dimethylchroman-4-ol, while triphenylphosphine (B44618) (PPh3) and potassium carbonate (K2CO3) promote the synthesis of 3,3-dimethylchroman-4-one. researchgate.net This methodology has been used to prepare a range of new 3,3-dimethylchroman derivatives with conversions up to 91%. researchgate.net

Furthermore, palladium catalysis is effective for the synthesis of 6,7-diaryl-2,2-dimethylchroman-4-one derivatives through Suzuki coupling reactions. thieme-connect.com This involves the reaction of 2,2-dimethyl-6,7-ditriflyloxychroman-4-one with boronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4. thieme-connect.com

Low-valent early transition metals, such as titanium, have also been utilized in reductive coupling reactions to form C-C bonds, which can be applied to the synthesis of complex cyclic structures. nih.gov While not explicitly detailed for this compound, the principles of these reactions, such as the Kulinkovich reaction, offer potential pathways for the construction of the chroman skeleton. nih.gov

The following table summarizes key aspects of transition-metal-mediated cyclizations for chroman synthesis.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(0)/DPE-Phos, TBAAc | Haloarene-aldehydes | 3,3-Dimethylchroman-4-ols | Controlled selectivity for alcohol |

| Pd(0)/PPh3, K2CO3 | Haloarene-aldehydes | 3,3-Dimethylchroman-4-ones | Controlled selectivity for ketone |

| Pd(PPh3)4, K3PO4 | 2,2-Dimethyl-6,7-ditriflyloxychroman-4-one, Boronic acids | 6,7-Diaryl-2,2-dimethylchroman-4-ones | Suzuki coupling for C-C bond formation |

Organocatalysis and Photoredox Catalysis

In recent years, organocatalysis and photoredox catalysis have emerged as powerful strategies in organic synthesis, offering metal-free and often milder reaction conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been applied to the synthesis of chroman derivatives. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the Stetter cascade reaction of salicylaldehydes to produce functionalized dihydroisoflavanones, which are related to the chroman structure. researchgate.net

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has enabled the development of novel methods for chroman synthesis. nih.govacs.org A notable example is the (4+2) radical annulation of N-hydroxyphthalimide esters and electron-deficient olefins to construct a wide range of functionalized chromans. rsc.orgresearchgate.net This method proceeds under mild conditions and is complementary to traditional Diels-Alder reactions, as it allows for the use of electron-deficient dienophiles. rsc.orgresearchgate.net The reaction can even be performed using sunlight, highlighting its potential for industrial applications. rsc.org This photoredox approach has also been successfully applied to the late-stage functionalization of natural product derivatives. rsc.orgresearchgate.net

Dual catalytic systems combining photoredox catalysis with other catalytic modes, such as palladium catalysis, have also been explored for C-H arylation reactions, which could be adapted for the synthesis of substituted chromans. acs.org

The table below provides an overview of these modern catalytic approaches.

| Catalysis Type | Catalyst | Reactants | Product | Key Features |

| Organocatalysis | N-heterocyclic carbene (NHC) | Salicylaldehydes, Michael acceptors | Dihydroisoflavanones | Metal-free, cascade reaction |

| Photoredox Catalysis | Organic Dye/Visible Light | N-hydroxyphthalimide esters, Electron-deficient olefins | Functionalized Chromans | Mild conditions, radical cascade, complementary to Diels-Alder |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. acs.orgmlsu.ac.in

Biogenic Nanoparticle Catalysis

A novel and eco-friendly approach to catalysis involves the use of biogenically synthesized nanoparticles. For instance, zinc oxide (ZnO) nanoparticles synthesized using biological resources have been employed as catalysts for the synthesis of chromen-2-one derivatives. chimicatechnoacta.ruresearcher.liferesearchgate.net Similarly, tin oxide (SnO2) nanoparticles prepared from sunflower leaf extract have been used to catalyze the synthesis of 4H-chromene derivatives. researchgate.net These methods often utilize environmentally benign solvents like water and allow for the recyclability of the catalyst, aligning with green chemistry principles. chimicatechnoacta.ruresearcher.life

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. nih.govmdpi.com The synthesis of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols and 3,3-dimethylacrylic acid has been successfully achieved using microwave irradiation. csic.esresearchgate.net This method has been shown to be faster and sometimes more selective than conventional heating methods. researchgate.net For example, the synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (B103241) based benzofurans was achieved in significantly shorter reaction times (3.5-4.5 minutes) and high yields (89%) under microwave irradiation. researchgate.net

Solvent-Free Reaction Conditions

Eliminating the use of volatile and often toxic organic solvents is a key goal of green chemistry. rsc.org Several synthetic methods for chroman derivatives have been developed under solvent-free conditions. For instance, the synthesis of tetracyclic acridone (B373769) derivatives, which can be related to chroman structures, has been achieved with high efficiency under solvent-free microwave irradiation. researchgate.net Ball milling is another solvent-less technique that has been employed for the synthesis of various pharmaceutically important molecules and holds potential for the clean synthesis of chroman derivatives. rsc.org The benzylation of acridone with benzyl (B1604629) bromide in the presence of potassium carbonate under solvent-free microwave conditions was completed within 3 minutes with yields up to 96%. researchgate.net

The following table summarizes these green chemistry approaches.

| Green Approach | Catalyst/Condition | Reactants | Product | Key Advantages |

| Biogenic Nanoparticle Catalysis | Biogenic ZnO or SnO2 NPs | Varies (e.g., salicylaldehydes, active methylene (B1212753) compounds) | Chromene derivatives | Eco-friendly catalyst synthesis, recyclable, often aqueous media |

| Microwave-Assisted Synthesis | Microwave irradiation | 5-Alkyl-substituted resorcinols, 3,3-dimethylacrylic acid | 2,2-Dimethylchroman-4-ones | Reduced reaction times, higher yields, potential for solvent-free conditions |

| Solvent-Free Conditions | Microwave irradiation, Ball milling | Varies | Chroman and related derivatives | Eliminates solvent waste, reduced environmental impact, often faster reactions |

Stereoselective and Asymmetric Synthesis of this compound Systems

The synthesis of enantiomerically pure chroman derivatives is of great importance, as different stereoisomers often exhibit distinct biological activities.

Several strategies have been developed for the stereoselective and asymmetric synthesis of chroman systems. One approach involves the use of chiral starting materials. For example, the asymmetric synthesis of (S)-2,6-dimethylchroman-4-one has been achieved starting from commercially available ethyl (R)-3-hydroxybutyrate. semanticscholar.orgresearchgate.net A key step in this synthesis is an intramolecular Mitsunobu cyclization. semanticscholar.orgresearchgate.net

Another strategy employs chiral catalysts. Asymmetric organocatalysis, using bifunctional catalysts like cinchona-derived squaramides, has been utilized for the enantio- and diastereoselective (3+2)-cycloaddition to prepare pyrrolidine (B122466) derivatives attached to a coumarin (B35378) core, demonstrating the potential for creating complex chiral molecules containing a chroman-like moiety. acs.org While not directly applied to this compound, these principles are transferable.

Substrate-controlled diastereoselective reductions are also a valuable tool. For instance, the reduction of a ketone precursor has been investigated to achieve a stereoselective synthesis of a bioactive indane dimer, with the potential to be applied to the synthesis of chiral chromanols. acs.org

The stereoselective synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols and trans-4-acylamino-2-(polyfluoroalkyl)chromans has also been reported, highlighting methods to control the relative stereochemistry of substituents on the chroman ring. umich.edu

The table below outlines some approaches to stereoselective chroman synthesis.

| Approach | Key Reagent/Catalyst | Starting Material Example | Product Example | Key Feature |

| Chiral Pool Synthesis | Ethyl (R)-3-hydroxybutyrate | Protected (R)-3-hydroxybutyrate derivative | (S)-2,6-Dimethylchroman-4-one | Utilizes a readily available chiral starting material |

| Intramolecular Mitsunobu Reaction | PPh3, DEAD | Acyclic precursor with a chiral alcohol | (S)-2,6-Dimethylchroman-4-one | Key cyclization step to form the chiral chroman ring |

| Asymmetric Organocatalysis | Cinchona-derived squaramide | 4-(Alk-1-en-1-yl)-3-cyanocoumarins, Imines | Chiral pyrrolidine-coumarin adducts | Catalytic control of stereochemistry |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a new stereocenter. york.ac.ukwikipedia.org This strategy relies on the auxiliary's existing chirality to create a diastereomeric intermediate, which then influences the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recycled. york.ac.uk This method is a powerful tool in asymmetric synthesis. york.ac.ukwikipedia.org

While direct examples for the this compound core are not extensively documented in this specific context, the principles are widely applied in heterocyclic synthesis. For instance, in a synthetic approach toward homoisoflavanones, an asymmetric aldol (B89426) reaction utilizing an Evans chiral oxazolidinone auxiliary was employed to introduce a key stereocenter in a precursor that could lead to a chiral 3-benzyl-chromane. nih.gov Heterocyclic chiral auxiliaries, including those based on pyrrolidine, are frequently used in asymmetric alkylations, Michael additions, and aldol reactions to produce complex chiral intermediates in enantiomerically pure forms. springerprofessional.de These intermediates are then used in the synthesis of various natural products. springerprofessional.de

Key Features of Chiral Auxiliaries:

Temporarily integrated into the substrate. wikipedia.org

Direct the stereochemical outcome of reactions. york.ac.uk

Can be removed and recycled. york.ac.uk

Enable the separation of diastereomeric intermediates. york.ac.uk

Asymmetric Catalysis for Enantioselective Access

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. frontiersin.org This approach is central to modern organic synthesis. researchgate.net Various catalytic systems have been developed for the enantioselective synthesis of chroman derivatives.

Palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates provides an effective route to chiral chromans, achieving up to 98% enantiomeric excess (ee). acs.org This method has been successfully applied to the enantioselective total synthesis of the vitamin E core, (+)-clusifoliol, and (-)-siccanin. acs.org Another powerful technique is the rhodium-catalyzed asymmetric transfer hydrogenation of 3-benzylidene-chromanones, which reduces both C=C and C=O bonds simultaneously to form two stereocenters with excellent diastereo- and enantioselectivity (up to >99:1 dr, >99% ee). researchgate.net

Organocatalysis offers a metal-free alternative. A heterogeneous enantioselective oxa-Michael–Michael cascade reaction, using a chiral amine grafted onto mesoporous silica, has been developed to synthesize chromans with up to 97% ee. rsc.org Furthermore, chiral squaramide catalysts have been used for the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, yielding products with high enantioselectivities (up to 96% ee) and excellent diastereoselectivities. researchgate.net

| Reaction Type | Catalyst/Ligand | Substrate | Product | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation (AAA) | Pd₂(dba)₃ / Chiral Ligand | Phenol Allyl Carbonate | Chiral Chromans | High | Up to 98% | acs.org |

| Asymmetric Transfer Hydrogenation | Rh-catalyst / HCO₂H/DABCO | (E)-3-Benzylidene-chromanone | cis-3-Benzyl-chromanol | High | >99% | researchgate.net |

| Oxa-Michael–Michael Cascade | Immobilized Chiral Amine | 2-Nitrovinyl phenol / 3-Methyl-2-butenal | Chiral Chromans | High | Up to 97% | rsc.org |

| Michael Addition | Chiral Squaramide | Pyrazolin-5-one / 3-Nitro-2H-chromene | Chroman-Pyrazolone Hybrid | Up to 98% | Up to 96% | researchgate.net |

Diastereoselective Transformations (e.g., Aldol/Mitsunobu for cis/trans Isomers)

The relative stereochemistry between two or more stereocenters in a molecule is controlled through diastereoselective reactions. In the synthesis of substituted chromans, controlling the cis/trans relationship is often a critical challenge.

A combination of aldol and Mitsunobu reactions serves as a powerful strategy. For instance, in a method for preparing intermediates for (+)-calanolide A, a chlorotitanium-mediated aldol reaction of a chromene with acetaldehyde (B116499) produced a diastereomeric mixture of syn and anti aldol products in a 95:5 ratio. google.com These diastereomers can be separated and advanced individually.

Another elegant approach involves the creation of a cis-diol, followed by a selective inversion of one alcohol center. The Sharpless asymmetric dihydroxylation of a benzopyran substrate can install two adjacent hydroxyl groups in a cis configuration. acs.orgresearchgate.net A subsequent Mitsunobu reaction, which proceeds with inversion of stereochemistry, can then be used to invert the configuration at one of these centers, leading to the corresponding trans-diol. acs.orgresearchgate.netmdpi.com This sequence provides controlled access to both cis and trans isomers. The reduction of a chroman-4-one can also be tuned to favor a particular diastereomer; for example, reduction with L-selectride afforded cis-3-benzyl-chroman-4-ol as the major product with high selectivity. nih.gov

| Reaction | Reagents | Substrate | Key Outcome | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Aldol Condensation | LDA, TiCl₄, Acetaldehyde | Chromene | Formation of syn/anti aldol products | 95:5 (syn:anti) | google.com |

| Reduction | L-selectride | 3-Benzyl-chroman-4-one | Formation of cis-chromanol | Major product | nih.gov |

| Dihydroxylation / Mitsunobu Inversion | 1. Sharpless Dihydroxylation 2. PPh₃, DEAD, Carboxylic Acid | Benzopyran | Access to both cis- and trans-diols | High selectivity | acs.orgresearchgate.net |

| Mitsunobu Inversion | PPh₃, DEAD, p-Nitrobenzoic acid | cis-Flavan-4-ol | Formation of trans-flavan-4-ol ester | - | mdpi.com |

Intramolecular Mitsunobu Inversion for Enantiopure Chromans

The intramolecular Mitsunobu reaction is a powerful cyclization method that proceeds via stereochemical inversion at the alcohol carbon. testbook.com This reaction has been effectively employed to construct the chroman-4-one ring system, providing access to optically active products. testbook.comresearchgate.net

A notable application is the synthesis of (S)-2,6-dimethylchroman-4-one, where the key step is the intramolecular Mitsunobu cyclization of an optically active β-hydroxy ketone precursor. researchgate.net The precursor, derived from commercially available and enantiopure ethyl (R)-3-hydroxybutyrate, was exposed to Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to induce a smooth cyclization with inversion of configuration, yielding the desired (S)-chromanone. researchgate.net This strategy highlights how a stereocenter established early in a synthesis can direct the formation of the final heterocyclic ring in an enantiopure fashion. The intramolecular Mitsunobu reaction has been recognized as a valuable method for creating 6- and 7-membered cyclic ethers and is particularly useful for synthesizing optically active 2-substituted chroman-4-ones. testbook.comresearchgate.net

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is an emerging technology with significant potential for the synthesis of complex molecules like chromans. vulcanchem.comacs.org While specific, published applications for the synthesis of this compound are not yet widespread, the principles of flow chemistry suggest numerous advantages over traditional batch processing. vulcanchem.com

The potential benefits include enhanced heat transfer, which is crucial for managing highly exothermic reactions like nitrations or certain Mitsunobu reactions, preventing the formation of hot spots and improving safety. vulcanchem.com The improved mass transfer and precise control over reaction parameters (temperature, pressure, residence time) can lead to higher yields, cleaner products, and better reproducibility. acs.org Furthermore, flow chemistry is highly amenable to automation and scalability, facilitating rapid reaction optimization and a smoother transition from laboratory-scale research to industrial production. acs.org Given these advantages, the application of flow chemistry to the multi-step, stereoselective syntheses of this compound and its derivatives represents a promising future direction for improving efficiency and safety. vulcanchem.com

Synthetic Transformations and Functionalization of the 4,4 Dimethylchroman Core

Substitution Reactions on the Chroman Ring System (e.g., Halogenation)

The aromatic ring of the 4,4-dimethylchroman system is amenable to electrophilic substitution reactions, with halogenation being a common and synthetically useful transformation. The introduction of halogen atoms provides a handle for further modifications, such as cross-coupling reactions.

The regioselectivity of halogenation is influenced by the directing effects of the existing substituents on the chroman ring. For instance, the synthesis of 6-bromo-8-chloro-4,4-dimethylchroman (B1375081) involves the use of electrophilic halogenating agents. N-bromosuccinimide (NBS) is a typical reagent for bromination, while sulfuryl chloride (SO₂Cl₂) can be employed for chlorination. The presence of directing groups can guide the position of halogenation.

The reaction of chromones with halogens or other halogenating agents often results in the addition of halogen at the double bond of the pyrone ring. core.ac.uk However, selective halogenation at specific positions on the benzene (B151609) ring can be achieved under controlled conditions. For example, direct and selective 3-bromination of flavones, which share the chromone (B188151) core, can be accomplished using a combination of a bromide salt and an oxidant under mild conditions. core.ac.uk

Table 1: Examples of Halogenation Reactions on Chroman Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| This compound | N-Bromosuccinimide (NBS), Sulfuryl chloride (SO₂Cl₂) | 6-Bromo-8-chloro-4,4-dimethylchroman | |

| Flavone | R4NBr/PhI(OAc)2 | 3-Bromoflavone | core.ac.uk |

| Flavone | N-Chlorosuccinimide (NCS) | 3-Chloroflavone | core.ac.uk |

This table provides illustrative examples of halogenation reactions on chroman and related structures, highlighting the reagents used to achieve specific substitutions.

Modifications of the Heterocyclic Pyrano Ring (e.g., Keto-Enol Tautomerism, Reduction)

The heterocyclic pyran ring of the this compound skeleton can undergo several important transformations, including keto-enol tautomerism in corresponding ketone derivatives and reduction reactions.

Keto-Enol Tautomerism: In chroman-4-one derivatives, the presence of a carbonyl group at the C4 position allows for keto-enol tautomerism, an equilibrium between the keto form and its corresponding enol isomer. masterorganicchemistry.com This equilibrium is influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. masterorganicchemistry.com The enol form can be stabilized by factors like conjugation and aromaticity. masterorganicchemistry.com For most simple ketones, the keto form is generally more stable. masterorganicchemistry.com

Reduction: The pyran ring can be reduced to afford the corresponding saturated chroman derivative. For instance, furan, a related five-membered heterocyclic compound, can be reduced to tetrahydrofuran (B95107) via palladium-catalyzed hydrogenation. msu.edu Similarly, the heterocyclic ring in quinoline (B57606) and isoquinoline (B145761) undergoes preferential catalytic hydrogenation to yield tetrahydro products. msu.edu These reduction reactions highlight the possibility of modifying the saturation level of the pyran ring in this compound.

Derivatization at Aromatic and Benzylic Positions (e.g., 2-, 3-, 6-, and 8-positions)

Functionalization of the this compound core can be achieved at various positions, including the aromatic 6- and 8-positions, and the benzylic 2- and 3-positions. These derivatizations are crucial for synthesizing a diverse range of compounds with tailored properties.

6- and 8-Positions: The aromatic ring can be functionalized at the 6- and 8-positions through electrophilic aromatic substitution reactions. For example, the synthesis of 7-methoxy-2,2-dimethylchroman-6-ol (CR-6) highlights the introduction of functional groups at these positions. csic.es The presence of a hydroxyl group at the 6-position can be further utilized for coupling reactions. csic.es

2- and 3-Positions: The benzylic positions (C2 and C3) are also sites for chemical modification. The carbon atom attached to the aromatic ring is particularly reactive and is referred to as the benzylic position. libretexts.org Reactions at this position are facilitated by the stability of the resulting benzylic radical or carbocation intermediates. libretexts.org For instance, side-chain bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS). libretexts.org

4-Position: The 4-position can also be a site for derivatization. For instance, 6-bromo-2,2-dimethylchroman-4-amine (B1283069) features an amine group at this position, which can participate in various reactions, including substitution and coupling reactions.

Table 2: Examples of Derivatization at Various Positions of the Chroman Ring

| Position(s) | Type of Reaction | Example Product | Reference |

| 6, 8 | Electrophilic Aromatic Substitution | 6-Bromo-8-chloro-4,4-dimethylchroman | |

| 6 | Hydroxylation, Alkylation | 7-Methoxy-2,2-dimethylchroman-6-ol | csic.es |

| 4 | Amination | 6-Bromo-2,2-dimethylchroman-4-amine | |

| Benzylic | Bromination | (1-Bromopropyl)benzene (analogous) | libretexts.org |

This table illustrates the versatility of the chroman scaffold for derivatization at multiple positions through various reaction types.

Coupling Reactions and Complex Molecule Assembly

The functionalized this compound core serves as a valuable building block for the assembly of more complex molecules through various coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of spiro and fused heterocyclic systems.

Spirochroman structures, where a spirocyclic system is formed at one of the carbon atoms of the chroman ring, are of significant interest due to their presence in many natural products and their potential biological activities. researchgate.net The synthesis of spirochromanones often involves the condensation of a hydroxy-substituted chromanone with a cyclic ketone. researchgate.net For example, spirochromanone derivatives can be prepared via a pyrrolidine-catalyzed reaction between a hydroxy-chromanone and a cyclic alkanone. researchgate.net

The this compound framework can be used to construct fused heterocyclic systems, where another heterocyclic ring is annulated onto the chroman core. An example is the synthesis of chromenothienopyrimidines. This involves reacting a functionalized chromene derivative, such as a 4-chloro-2,2-dialkylchromene-3-carbaldehyde, with suitable reagents to build the thieno and pyrimidine (B1678525) rings. srce.hr Such fused systems often exhibit unique pharmacological properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules, including those containing heterocyclic moieties. numberanalytics.commt.comunistra.fr These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. numberanalytics.com Halogenated chroman derivatives are excellent substrates for these types of coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.

Advanced Spectroscopic Characterization and Structural Analysis of 4,4 Dimethylchroman Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignment and Signal Attribution

The ¹H and ¹³C NMR spectra of 4,4-dimethylchroman derivatives provide a wealth of information for structural assignment. In a study of 2,2-dimethylchroman-4-one (B181875) derivatives, the methylene (B1212753) protons at the 3-position typically appear as a singlet around 2.70 ppm in the ¹H-NMR spectra. mdpi.com The gem-dimethyl groups at the 2-position show a characteristic signal between 1.40 and 1.50 ppm. mdpi.com For the aromatic ring, the coupling constants (J) are indicative of the substitution pattern. For instance, 6-substituted derivatives exhibit J₅,₇ values of 1.6 to 2.4 Hz and J₇,₈ values of 8.0 to 8.6 Hz. mdpi.com

The ¹³C NMR spectra are equally informative. For 2,2-dimethyl-7-hydroxychroman-4-one, theoretical and experimental data have been used to confirm the structure. researchgate.net The chemical shifts of the carbon atoms in the chroman ring and the aromatic moiety are sensitive to their local electronic environment.

Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shifts for a substituted 2,2-dimethylchroman-4-one derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | - | 78.1 |

| H-3 | 2.54-2.60 (m) | 29.5 |

| H-5 | - | 111.8 |

| H-6 | - | 117.2 |

| H-7 | - | 120.5 |

| H-8 | - | 121.2 |

| 2-CH₃ | 1.47 (s) | 24.6 |

| Aromatic CH | 7.10-7.54 (m) | 120.8-146.8 |

| C=O | - | 160.8 |

Note: The specific chemical shifts can vary depending on the solvent and the substituents present on the chroman ring. nih.govsigmaaldrich.compitt.edu The data presented is a representative example.

Analysis of Substituent Effects on NMR Spectroscopic Parameters

Substituents on the aromatic ring of the chroman scaffold significantly influence the NMR chemical shifts. mdpi.com The effect of substituents on the ¹H and ¹³C chemical shifts of 2,2-dimethylchroman-4-ones has been analyzed using the Lynch correlation. mdpi.comfao.org This analysis reveals that the transmission of substituent effects on the hydrogen atoms of the benzene (B151609) ring is lower than in monosubstituted benzenes. mdpi.com

Good linear correlations are generally observed for ¹H NMR Lynch plots. mdpi.com However, for ¹³C NMR data, the correlation is not as straightforward, with carbon atoms meta to the substituent often showing a wider spread of data points. mdpi.com Density Functional Theory (DFT) calculations have been employed to predict chemical shifts, showing good correspondence with experimental values, particularly for the aromatic portion of the molecule. mdpi.comfao.org

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures. core.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within a molecule. For instance, in chroman derivatives, COSY spectra can establish the connectivity between methylene protons at positions 3 and 4. pharm.or.jpnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon signals to which they are directly attached, providing one-bond ¹H-¹³C connectivity. core.ac.ukpharm.or.jp

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. core.ac.ukblogspot.com It is crucial for connecting different structural fragments. For example, in ammonificin A, a chroman derivative, HMBC correlations were used to link the chroman moiety to other ring systems. nih.gov HMBC is also instrumental in identifying the substitution pattern on the aromatic ring by showing correlations from aromatic protons to quaternary carbons. pharm.or.jp

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. core.ac.uk The IR spectrum of a chroman derivative will exhibit characteristic absorption bands corresponding to its structural features. nih.gov

For example, 2,2-dimethylchroman-4-one derivatives show a strong absorption band for the carbonyl group (C=O) in the range of 1650-1800 cm⁻¹. rsc.orgacs.org The presence of hydroxyl (-OH) groups is indicated by a broad band between 3200-3600 cm⁻¹. nih.govcore.ac.uk Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while C-O stretching of the ether linkage in the chroman ring can be observed around 1050-1250 cm⁻¹. pharm.or.jp

Below is an interactive data table of common IR absorption frequencies for functional groups found in this compound derivatives.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Carbonyl (C=O) | C=O Stretch | 1650-1800 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Ether (C-O-C) | C-O Stretch | 1050-1250 | Strong |

| Alkane (C-H) | C-H Stretch | 2850-2960 | Medium to Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. nih.gov

The fragmentation of chroman derivatives in the mass spectrometer often involves characteristic losses. For example, the loss of a methyl group from the gem-dimethyl setup is a common fragmentation pathway. The cleavage of the heterocyclic ring can also occur, leading to specific fragment ions that help to confirm the chroman skeleton. In one study, the EI-MS of a chroman derivative showed a molecular ion peak at m/z 276, with major fragments at m/z 221 and 220 (base peak), indicating the loss of a C₄H₇ fragment. pharm.or.jp

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. youtube.com This technique has been used to determine the crystal structures of various chroman derivatives, confirming their molecular connectivity and providing insights into their conformational preferences. acs.orgresearchgate.netresearchgate.net

For chroman derivatives, X-ray analysis can definitively establish the conformation of the dihydropyran ring, which often adopts a distorted half-chair or sofa conformation. researchgate.netresearchgate.netvaia.com It also reveals the relative stereochemistry of substituents on the ring. researchgate.net For instance, the crystal structure of a chroman-4-one derivative showed that the chroman-4-one moiety is involved in a π-sandwich interaction with another molecule in the crystal lattice. nih.gov The solid-state structure can also be influenced by intermolecular interactions such as hydrogen bonding. researchgate.net

Computational and Theoretical Chemistry of 4,4 Dimethylchroman Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of organic molecules, offering a balance between accuracy and computational cost. numberanalytics.comnumberanalytics.com It is widely used for geometry optimizations, energy calculations, and the prediction of various molecular properties. numberanalytics.com

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structures of molecules by finding the lowest energy arrangement of atoms. cnr.itstackexchange.com This process, known as geometry optimization, involves starting with an initial guess of the molecular geometry and iteratively adjusting atomic positions to minimize the total energy of the system. stackexchange.com

In the case of 4,4-dimethylchroman derivatives, such as certain heteroarotinoids, computational studies have been performed to understand their conformations. For instance, calculations on methyl (E)- and (Z)-4-[2-(this compound-6-yl)-1-propenyl]-benzoate have shown that the calculated molecular structures are in good agreement with crystallographic data. researchgate.net These studies revealed that both isomers exhibit a twist-sofa conformation for the oxo ring and have nearly perpendicular aromatic ring systems. researchgate.net Conformational analysis helps in understanding the spatial arrangement of atoms, which can influence the molecule's physical, chemical, and biological properties. numberanalytics.com

Prediction and Correlation of Spectroscopic Data (NMR)

DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov These predictions are valuable for assigning signals in experimental spectra and for the structural elucidation of new compounds. mdpi.comacs.org

Studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have demonstrated that DFT-predicted ¹H and ¹³C chemical shifts correlate well with experimental values, particularly for the aromatic portion of the molecule. mdpi.comresearchgate.net However, the correlation may be less accurate for the heterocyclic ring. mdpi.comresearchgate.net The accuracy of these predictions can be influenced by the choice of the functional and basis set used in the calculations. sumitomo-chem.co.jp By comparing calculated and experimental spectra, researchers can gain confidence in the proposed structures of this compound derivatives. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are crucial for investigating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. numberanalytics.comnih.gov A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. numberanalytics.com

By locating and characterizing transition states, chemists can understand the feasibility of a proposed reaction mechanism. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. sumitomo-chem.co.jp For example, in the development of synthetic routes for 2,6-dimethylchroman-4-one, DFT calculations were used to screen potential reactions. researchgate.netnih.gov The calculations indicated that a Michael reaction was the most likely to be successful, a prediction that was later confirmed by experimental work which achieved a 76.4% yield. researchgate.netnih.govnih.gov This demonstrates the power of theoretical calculations in predicting reaction outcomes and guiding experimental efforts. nih.govnih.gov

Molecular Mechanics (MM2P) and Semi-Empirical Molecular Orbital (AM1) Calculations

In addition to DFT, other computational methods like Molecular Mechanics (MM) and semi-empirical methods are also employed to study this compound systems.

Molecular Mechanics methods, such as MM2P, use classical physics principles to calculate the energy of a molecule based on bond lengths, bond angles, and torsional angles. gaussian.comunipd.it These methods are computationally less expensive than quantum mechanical methods and are well-suited for conformational analysis of large molecules. unipd.it For derivatives of this compound, MM2P calculations have been used to determine conformational energy profiles, showing low energy barriers for rotation around certain bonds. researchgate.net

Semi-empirical molecular orbital methods, like Austin Model 1 (AM1), simplify quantum mechanical calculations by using parameters derived from experimental data. uni-muenchen.dewikipedia.org This makes them faster than ab initio methods while still providing a quantum mechanical description of the electronic structure. uni-muenchen.de AM1 calculations have been used to investigate the relative stability of isomers of this compound derivatives, with results that agree with experimental observations. researchgate.net For instance, AM1 results indicated a preference for the (E)-isomer over the (Z)-isomer in a specific heteroarotinoid system, which was consistent with experimental evidence. researchgate.net

In Silico Screening and Rational Design of Synthetic Routes

The integration of computational tools into the process of designing chemical syntheses has led to the development of in silico screening and rational design methodologies. nih.govnih.gov These approaches use computer simulations to evaluate and predict the outcomes of potential synthetic routes before they are attempted in the laboratory, saving time and resources. researchgate.net

Application of Knowledge-Based Programs (e.g., KOSP) for Route Generation

Knowledge-based programs for synthesis planning, such as KOSP (Knowledgebase-Oriented Synthesis Planning), are a key component of modern computer-assisted synthesis design. researchgate.netnih.gov These programs utilize a database of known chemical reactions and transformation rules to generate potential synthetic pathways for a target molecule. researchgate.netd-nb.info

For the synthesis of 2,6-dimethylchroman-4-one, the KOSP program was used to generate four potential synthetic routes. researchgate.netnih.govnih.govmdpi.com These computer-generated routes were then subjected to in silico screening using DFT calculations to assess their feasibility. researchgate.netnih.govnih.gov The theoretical analysis correctly identified the most promising route, the Michael reaction, and ruled out others that were predicted to fail. researchgate.netnih.govnih.gov This successful application highlights how the combination of knowledge-based route generation and theoretical verification can streamline the development of novel synthetic methods. nih.govnih.gov

Theoretical Validation of Proposed Synthetic Pathways

Computational chemistry provides a powerful means to vet proposed synthetic routes before they are undertaken in the laboratory, a process often referred to as in silico screening. mdpi.comresearchgate.net This approach can save significant time and resources by identifying potentially low-yielding or unfeasible reaction pathways.

A notable example is the in silico investigation of synthetic routes for 2,6-dimethylchroman-4-one, a related chroman derivative. mdpi.comresearchgate.netmdpi.comresearchgate.net In this study, several potential synthetic pathways generated by a synthesis design program (KOSP) were theoretically evaluated using Density Functional Theory (DFT) calculations. mdpi.comresearchgate.net The analysis of reaction mechanisms at the B3LYP/6-31+G(d) or B3LYP/6-31G(d) level of theory suggested that certain proposed routes, such as those involving SNAr mechanisms, were unlikely to produce the target compound due to high activation energy barriers. mdpi.comresearchgate.net Conversely, the calculations indicated that a Michael reaction pathway was energetically favorable. mdpi.comresearchgate.net

The theoretical predictions were subsequently confirmed by experimental work, where the Michael reaction successfully produced the desired 2,6-dimethylchroman-4-one in a good yield (76.4%), while the other computationally disfavored routes failed to yield the product. mdpi.comresearchgate.net This successful application demonstrates the utility of theoretical calculations in validating and prioritizing synthetic strategies for chroman-based systems. The process involves identifying transition states (TS) for proposed reactions; the inability to locate a stable TS suggests the reaction is unlikely to proceed as planned. researchgate.net

Prediction of Reaction Outcomes and Yields

Beyond validating entire synthetic pathways, computational methods are increasingly being used to predict the outcomes and yields of specific chemical reactions. frontiersin.orggithub.comprinceton.eduucla.edu This area has seen significant advancements with the application of machine learning (ML) algorithms trained on large datasets of chemical reactions. frontiersin.orggithub.comprinceton.edu

For predicting reaction outcomes, template-free models, such as those based on sequence-to-sequence neural networks, have shown promise. arxiv.org These models treat the prediction of a reaction's product as a "translation" problem, converting the SMILES (Simplified Molecular-Input Line-Entry System) representation of reactants into the SMILES of the product. arxiv.org This approach has achieved high accuracy in predicting the products of complex organic reactions without relying on predefined reaction templates. arxiv.org Another strategy involves pinpointing the "reaction center" within the reactant molecules to predict how they will transform. neurips.cc

In the realm of yield prediction, supervised machine learning models are being developed to forecast the percentage of reactants that will be converted into the desired product. github.comucla.edu These models can be trained on data from high-throughput experimentation and can use various molecular descriptors as input features. princeton.eduucla.edu For instance, a random forest algorithm was successfully used to predict the yield of a Buchwald-Hartwig cross-coupling reaction, outperforming traditional linear regression analysis. princeton.edu While these powerful predictive tools have been applied to a range of organic reactions, their specific application to the synthesis of this compound itself is not yet widely documented in the literature. However, the principles and methodologies are directly applicable.

Table 1: Comparison of Approaches for Predicting Reaction Outcomes and Yields

| Approach | Methodology | Application | Key Features | Reference |

| In Silico Screening | DFT Calculations | Validating synthetic routes | Analyzes reaction mechanisms and transition state energies to assess feasibility. | mdpi.comresearchgate.net |

| Template-Free Models | Sequence-to-Sequence Neural Networks | Predicting reaction products | Translates reactant structures (SMILES) to product structures; does not require predefined reaction rules. | arxiv.org |

| Machine Learning | Random Forest, Neural Networks | Predicting reaction yields | Uses molecular descriptors and experimental data to train models that forecast reaction efficiency. | github.comprinceton.edu |

Structure-Property Relationship Studies (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its various physical, chemical, and biological properties. slideshare.netturkjps.orgopenbioinformaticsjournal.com While QSAR is heavily focused on biological activity, QSPR investigates non-biological properties. For chroman derivatives, these studies can provide insights into how structural modifications influence their physicochemical characteristics.

For instance, the absorption properties of phenolic acids, including a chroman derivative (globeflowery acid, or 8-methoxy-2,2-dimethylchroman-6-carboxylic acid), were investigated using a Caco-2 cell monolayer model. nih.gov The study found that the extent of absorption correlated with the compounds' polarity and molecular weight, with less polar, lower molecular weight compounds being more readily absorbed. nih.gov

Furthermore, theoretical and experimental studies on a series of substituted 2,2-dimethylchroman-4-one derivatives have explored the effects of substituents on their NMR spectra. mdpi.comresearchgate.net By employing DFT calculations and correlating the results with experimental data, researchers can understand how different substituent groups on the aromatic ring influence the chemical shifts of protons and carbons throughout the molecule. mdpi.com Such studies help in elucidating the transmission of electronic effects within the chroman scaffold, which is fundamental to understanding its reactivity and other properties. mdpi.comresearchgate.net These structure-property relationships can be quantified using parameters like the Hammett constant, which measures the electronic effect of substituents. mdpi.comresearchgate.net

Table 2: Investigated Properties and Methods for Chroman Derivatives

| Property Investigated | Methodology | Chroman System Studied | Key Findings | Reference |

| Absorption Properties | Caco-2 cell monolayer model | Globeflowery acid (8-methoxy-2,2-dimethylchroman-6-carboxylic acid) | Absorption correlates with polarity and molecular weight. | nih.gov |

| NMR Chemical Shifts | DFT Calculations, Hammett Correlations | Substituted 2,2-dimethylchroman-4-ones | Substituent electronic effects are transmitted through the chroman scaffold, influencing spectral properties. | mdpi.comresearchgate.net |

| Hydrophobicity | QSAR/QSPR | General | The dimethyl group on the chroman ring contributes to the hydrophobic character of the molecule. | ontosight.ai |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies for Hindered Derivatives

The inherent steric hindrance of the gem-dimethyl group at the C4 position of the chroman ring poses a significant challenge in the synthesis of its derivatives. Overcoming this obstacle is a key area of research, driving the development of sophisticated and efficient synthetic methods. Traditional multi-step syntheses are progressively being replaced by more elegant and atom-economical approaches.

Recent advancements have focused on cascade reactions, photocatalysis, and novel catalytic systems to construct the hindered chroman framework. For instance, visible-light-promoted cascade radical cyclization has emerged as a powerful tool for synthesizing chroman-4-one skeletons. mdpi.com Similarly, organo-photoredox catalysis has enabled a selective (4+2) radical annulation approach to build functionalized chroman frameworks under mild conditions. researchgate.netrsc.org These methods are often complementary to traditional Diels-Alder reactions and allow for the use of previously incompatible reaction partners. rsc.org

One-pot procedures are also gaining prominence for their efficiency. Methodologies combining salicylaldehydes, styrene (B11656) derivatives, and trimethyl orthoformate with Lewis or Brønsted acid catalysts can produce complex chroman derivatives in a single step, which is crucial for scalable applications. iitb.ac.in Furthermore, the development of catalytic, enantioselective methods, such as the carbosulfenylation of alkenes, allows for the construction of enantioenriched 3,4-disubstituted chromans, which are difficult to generate using other techniques. nih.gov

| Synthetic Methodology | Description | Key Features | Relevant Compounds |

| Photocatalytic (4+2) Radical Annulation | Uses visible light and a photocatalyst (e.g., Eosin Y) to initiate a radical cascade that forms the chroman ring. researchgate.netrsc.org | Mild reaction conditions; High selectivity; Tolerates a wide range of functional groups. rsc.org | Functionalized Chromans |

| One-Pot Tandem Reactions | Combines multiple reaction steps (e.g., photo-Fries rearrangement and intramolecular oxa-Michael addition) into a single procedure without isolating intermediates. researchgate.net | Increased efficiency; Reduced waste; Simplified purification. researchgate.net | Chroman-4-ones |

| Catalytic Enantioselective Carbosulfenylation | Employs a Lewis base catalyst to activate an electrophilic sulfenylating agent, leading to the formation of enantioenriched thiiranium ions that cyclize to form chromans. nih.gov | Metal-free; Mild conditions; High enantioselectivity; Access to chiral 3,4-disubstituted chromans. nih.gov | Enantioenriched 3,4-disubstituted Chromans |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate base-mediated aldol (B89426) condensation reactions. acs.org | Rapid reaction times (e.g., 1 hour); Efficient synthesis of substituted derivatives. acs.org | 2-, 6-, and 8-substituted Chroman-4-ones |

| Tropylium-Catalyzed Prenylation | A metal-free approach using a tropylium (B1234903) catalyst for the prenylation of phenols with isoprene (B109036), adaptable to continuous-flow systems. mdpi.com | Metal-free; Low catalyst loading; Scalable under flow conditions. mdpi.com | 2,2-Dimethylchromans |

These emerging strategies underscore a trend towards more sustainable and powerful synthetic tools capable of assembling sterically congested chroman derivatives with high levels of control and efficiency.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions and Dynamic Studies

Understanding the intricate details of reaction kinetics, mechanisms, and pathways is fundamental to optimizing the synthesis of complex molecules like hindered chroman derivatives. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for researchers. These methods provide real-time data on the concentration of reactants, intermediates, and products as the reaction proceeds. mt.com

Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes (often marketed as ReactIR), is a leading technique in this area. mt.comrsc.org It can track changes in functional groups in real-time, even in complex mixtures and at very low temperatures, which is ideal for studying the formation of chroman structures. mt.com Complementing FTIR, in-situ Raman spectroscopy offers advantages for certain reactions, such as those sensitive to water or requiring analysis of low-wavelength vibrations. rsc.orgnih.gov

For even greater specificity, mass spectrometry (MS) based approaches have been adapted for online reaction monitoring. acs.org Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) can directly measure neutral organic analytes in complex and even heterogeneous reaction mixtures, offering high selectivity where spectroscopic methods might struggle with overlapping signals. acs.org The coupling of multiple techniques, such as ATR-IR, Raman, and UV-vis, provides a comprehensive, multi-dimensional view of a reaction, allowing for the simultaneous tracking of dissolved species, adsorbed molecules, and catalyst states. researchgate.net

| Technique | Principle of Operation | Information Gained | Advantages for Chroman Synthesis |

| In-situ FTIR (ATR-FTIR/ReactIR) | An infrared beam passes through an ATR crystal in contact with the reaction mixture, measuring vibrational spectra of molecules at the interface. mt.comspectroscopyonline.com | Real-time concentration profiles of reactants, intermediates, and products; Reaction kinetics and endpoints. mt.com | Excellent for tracking functional group changes; Can be used under a wide range of conditions (e.g., low temperature, high pressure). mt.com |

| In-situ Raman Spectroscopy | A laser illuminates the sample, and the inelastically scattered light is analyzed to probe molecular vibrations. rsc.orgnih.gov | Structural information; Monitoring of solid and liquid phases; Catalyst behavior. nih.govresearchgate.net | Complements FTIR; Less interference from water; Good for studying crystalline forms and photocatalytic reactions. rsc.org |

| In-situ Mass Spectrometry (MS) | A probe introduces a small sample of the reaction mixture directly into the mass spectrometer for analysis based on mass-to-charge ratio. acs.org | Direct detection and quantification of specific analytes; Mechanistic insights. acs.org | Highly selective and sensitive; Can identify unexpected intermediates or byproducts. acs.org |

| Coupled Spectroscopies (e.g., IR, Raman, UV-vis) | Simultaneous use of multiple spectroscopic probes to monitor the same reaction. researchgate.net | A more complete picture of the reaction, including solution-phase species, solid-phase components, and electronic transitions. researchgate.net | Elucidates complex reaction networks where a single technique is insufficient. researchgate.net |

| NMR Spectroscopy & Dynamic Studies | While less common for real-time monitoring, NMR is used to study dynamic processes and substituent effects, often correlated with theoretical calculations. mdpi.com | Detailed structural elucidation; Conformational analysis; Understanding electronic effects of substituents. mdpi.com | Provides definitive structural information and insights into the electronic environment of the chroman core. mdpi.com |

The application of these advanced techniques is moving chemical synthesis from a "black box" approach to a transparent, data-rich science, enabling the precise control and rapid optimization of synthetic routes to 4,4-dimethylchroman and its derivatives.

Further Integration of Computational Chemistry for Predictive Synthesis and Catalyst Design

The paradigm of chemical synthesis is shifting from serendipitous discovery and laborious trial-and-error to a more rational, predictive approach, thanks to the increasing power and accessibility of computational chemistry. nih.gov This is particularly impactful for designing synthetic routes and catalysts for sterically demanding targets like this compound derivatives.